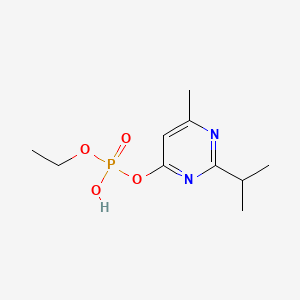![molecular formula C15H11F3N4O B12905974 4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- CAS No. 899829-91-5](/img/structure/B12905974.png)
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with diamine groups at positions 4 and 6, and a trifluoromethoxyphenyl group at the nitrogen atom. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives
The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This step often involves the use of 4-(trifluoromethoxy)aniline as a starting material, which reacts with the quinazoline intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core or the substituents, leading to different structural analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux, microwave irradiation, or catalysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives. Substitution reactions can lead to a wide range of functionalized quinazolines.
Applications De Recherche Scientifique
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxyphenyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
- 4,6-Quinazolinediamine, N-[4-(methoxy)phenyl]-
- 4,6-Quinazolinediamine, N-[4-(fluoro)phenyl]-
Uniqueness
4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. Compared to similar compounds, it often exhibits higher potency and selectivity in biological assays.
Propriétés
| 899829-91-5 | |
Formule moléculaire |
C15H11F3N4O |
Poids moléculaire |
320.27 g/mol |
Nom IUPAC |
4-N-[4-(trifluoromethoxy)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)23-11-4-2-10(3-5-11)22-14-12-7-9(19)1-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
Clé InChI |
OTCCGKFMEHWSNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)


![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)



